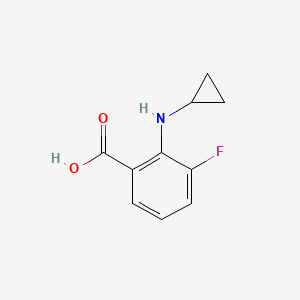

2-(Cyclopropylamino)-3-fluorobenzoic acid

Description

Overview of Fluorinated Benzoic Acids as Privileged Scaffolds in Organic Synthesis

Fluorinated benzoic acids are a class of organic compounds that have garnered special interest in organic synthesis and medicinal chemistry. researchgate.net The incorporation of fluorine atoms into a benzoic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and modulate the electron distribution within the aromatic ring, affecting its reactivity and interaction with biological targets. nih.gov

These characteristics make fluorinated benzoic acids versatile intermediates and precursors for a wide range of products. nih.govkaibangchem.com In the pharmaceutical industry, they serve as starting materials for the synthesis of drugs, including anti-inflammatory agents and anti-cancer agents. kaibangchem.com The agrochemical sector utilizes them to create selective and low-toxicity herbicides, insecticides, and fungicides. kaibangchem.com Furthermore, they are key building blocks in the chemical industry for producing fluorophenyl derivatives, which are used in the synthesis of specialty plastics and resins. kaibangchem.com The strategic placement of fluorine can enhance metabolic stability and membrane permeability of a drug molecule, which are critical parameters in drug design. Some fluorobenzoic acids have also been studied for their role as tracers in geothermal applications and as a carbon source for certain bacteria. nih.gov

The Significance of Cyclopropylamine (B47189) Functionality in Molecular Design and Bioactivity Profiling

The cyclopropylamine moiety is a small, yet powerful, functional group widely recognized for its diverse applications in chemistry. longdom.org It consists of a three-membered cyclopropane (B1198618) ring attached to an amino group. longdom.org This structure possesses unique electronic and steric properties, combining the rigidity and strained nature of the cyclopropane ring with the nucleophilic and basic character of the amine. longdom.orgacs.org The inherent ring strain of approximately 60° bond angles significantly enhances its chemical reactivity, making it a valuable intermediate for various chemical transformations. longdom.org

In medicinal chemistry, the cyclopropyl (B3062369) group is increasingly used to transition preclinical drug candidates to the clinical stage. acs.org Its incorporation into a molecule can confer several advantageous properties, such as enhanced potency, improved metabolic stability, increased brain permeability, and reduced off-target effects. acs.org The rigid conformation of the cyclopropyl ring can also help to lock a molecule into a bioactive conformation, leading to more favorable binding with its target receptor. acs.org This functionality is a key component in a range of therapeutic agents, including antiviral, anticancer, and antidepressant compounds, such as certain monoamine oxidase inhibitors (MAOIs). longdom.org Beyond pharmaceuticals, cyclopropylamine derivatives are used in agriculture as fungicides and herbicides and in materials science for synthesizing specialty polymers. longdom.org

Historical Context and Current Academic Interest in 2-(Cyclopropylamino)-3-fluorobenzoic Acid as a Synthetic Target and Intermediate

While specific historical milestones for the first synthesis of this compound are not extensively documented in broad literature, its academic and commercial interest arises from its identity as a functionalized building block. It is recognized as an important intermediate for creating more complex molecules, particularly for pharmaceutical and agrochemical research. nih.gov

The current interest in this compound is driven by the strategic combination of the fluorobenzoic acid scaffold and the cyclopropylamine moiety. Researchers and chemists engaged in discovery programs utilize such "building block" compounds to systematically explore chemical space. The presence of the fluorine atom at the 3-position and the cyclopropylamino group at the 2-position of the benzoic acid ring creates a specific substitution pattern that can be leveraged to synthesize novel, larger molecules with desired properties. It serves as a valuable precursor, with the carboxylic acid, the secondary amine, and the aromatic ring all available for further chemical modification. This makes it a target for custom synthesis and a staple in the catalogs of chemical suppliers that serve the research and development community.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₂ | uni.lubldpharm.com |

| Molecular Weight | 195.19 g/mol | bldpharm.com |

| Monoisotopic Mass | 195.06955 Da | uni.lu |

| InChIKey | GVGJJOXOPUCSPJ-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1CC1NC2=C(C=CC=C2F)C(=O)O | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(10(13)14)9(8)12-6-4-5-6/h1-3,6,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJJOXOPUCSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249378-58-2 | |

| Record name | 2-(cyclopropylamino)-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylamino 3 Fluorobenzoic Acid and Its Key Precursors

Strategies for Constructing the 3-Fluorobenzoic Acid Core

The formation of the 3-fluorobenzoic acid scaffold is a critical initial phase. Various methods have been developed, starting from readily available halogenated or aminated benzoic acid derivatives, or through direct oxidation of fluorinated precursors.

A common strategy involves the modification of existing halogenated benzoic acids. For instance, processes have been developed for preparing fluorinated benzoic acids from other halogenated precursors, such as those containing chlorine or bromine. google.comgoogle.com One patented process describes the preparation of 2-chloro-4,5-difluorobenzoic acid by treating a starting compound with sulfuric acid and hydrogen peroxide, followed by purification. google.com Another approach involves the conversion of benzoyl chlorides to benzoyl fluorides using reagents like spray-dried KF, followed by hydrolysis to the corresponding fluorobenzoic acid. google.com The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt, is a classic method for introducing fluorine onto an aromatic ring and can be adapted for the synthesis of fluorobenzoic acids from aminobenzoic acid esters. orgsyn.org

2-Amino-3-fluorobenzoic acid serves as a crucial intermediate in the synthesis of various complex molecules and is a key precursor for the target compound. orgsyn.orgtslpharm.com One established synthetic route to 2-amino-3-fluorobenzoic acid begins with 2-fluoroaniline. This is converted to N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized to 7-fluoroisatin. orgsyn.org Subsequent oxidative cleavage of the isatin (B1672199) ring using hydrogen peroxide in a sodium hydroxide (B78521) solution yields 2-amino-3-fluorobenzoic acid. orgsyn.org This method has been shown to significantly improve yields compared to previous reports. orgsyn.org An alternative oxidative approach involves the treatment of 6-bromo-7-fluoroindoline-2,3-dione (B1445371) with hydrogen peroxide to yield 2-amino-4-bromo-3-fluorobenzoic acid, demonstrating the utility of isatin-like precursors. chemicalbook.com The direct esterification of 3-amino-2-fluorobenzoic acid with thionyl chloride in methanol (B129727) is also a reported method to produce the corresponding methyl ester, which can be a useful intermediate. chemicalbook.com

Table 1: Synthesis of 2-Amino-3-fluorobenzoic Acid

| Starting Material | Key Reagents | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoroaniline | Hydroxylamine hydrochloride, Chloral hydrate, Sulfuric acid | 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | 84-96% (from isatin) | orgsyn.org |

This table summarizes key synthetic routes to aminofluorobenzoic acid precursors.

Direct oxidation methods provide an alternative route to fluorinated benzoic acids. The oxidation of p-fluorotoluene using potassium permanganate (B83412) or chromic acid can produce p-fluorobenzoic acid. orgsyn.org A more contemporary and efficient method involves the cobalt and copper co-catalyzed aerobic oxidation of m-fluorobenzaldehyde in water, which can afford 3-fluorobenzoic acid in high yields (98%). chemicalbook.com Furthermore, oxidative fluorination techniques using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) have been developed, which can convert aryl disulfides to pentafluorosulfanyl (SF5) arenes, with benzoic acid derivatives being accessible through saponification of ester intermediates. nih.gov Biotransformations using microorganisms like Cunninghamella elegans have also been explored for the efficient reduction of fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols, while Streptomyces sp. can convert them to benzamides, showcasing the versatility of oxidative and reductive biological pathways. tandfonline.com

Introduction of the Cyclopropylamino Moiety

Once a suitable 3-fluorobenzoic acid precursor, typically activated with an additional leaving group at the 2-position (e.g., 2-chloro-3-fluorobenzoic acid or 2,3-difluorobenzoic acid), is obtained, the next critical step is the introduction of the cyclopropylamino group.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond in this context. masterorganicchemistry.com The reaction involves the attack of cyclopropylamine (B47189), acting as a nucleophile, on an electron-deficient aromatic ring, displacing a leaving group such as fluoride or chloride. masterorganicchemistry.comchemistrysteps.com The presence of an electron-withdrawing group, such as the carboxylic acid, ortho or para to the leaving group, activates the ring towards nucleophilic attack. chemistrysteps.com For the synthesis of 2-(cyclopropylamino)-3-fluorobenzoic acid, a likely precursor would be 2,3-difluorobenzoic acid or 2-chloro-3-fluorobenzoic acid. Cyclopropylamine would preferentially displace the halogen at the 2-position due to activation by the adjacent carboxylic acid and the other halogen. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.com While traditional SNAr reactions often require harsh conditions, modern methods using organic photoredox catalysis can enable the defluorination of even unactivated fluoroarenes under mild conditions with a variety of nucleophiles, including amines and carboxylic acids. nih.gov

Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation, are a powerful tool for the arylation of amines. wikipedia.orgorganic-chemistry.org This reaction typically involves an aryl halide, an amine, a copper catalyst (often Cu(I) salts like CuI), and a base, in a polar, high-boiling solvent. wikipedia.orgmagtech.com.cn The Goldberg reaction, a variation of the Ullmann condensation, is specifically for the coupling of anilines with aryl halides. wikipedia.org Modern advancements have introduced the use of ligands, such as 1,10-phenanthroline (B135089) or diamines, which can significantly lower the required reaction temperatures and improve efficiency. organic-chemistry.orgmagtech.com.cn For the synthesis of this compound, an Ullmann-type reaction could be employed between 2-chloro-3-fluorobenzoic acid and cyclopropylamine, using a copper catalyst and a suitable base. researchgate.netresearchgate.net Research has shown that these reactions can be accelerated using microwave irradiation or ultrasonic irradiation, leading to higher yields and drastically reduced reaction times. researchgate.netresearchgate.net

Table 2: Palladium and Copper-Catalyzed Amination Methods

| Reaction Name | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3), Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOBut) | Aryl halide/triflate, Amine | High efficiency, broad substrate scope, milder conditions than Ullmann. | chemspider.comyoutube.com |

This table compares the general features of Buchwald-Hartwig and Ullmann amination reactions.

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a highly efficient alternative to copper-catalyzed systems. youtube.com This reaction couples aryl halides or triflates with amines using a palladium catalyst, a phosphine ligand, and a base. chemspider.comrsc.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in expanding the scope and efficiency of this transformation. youtube.com A selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the tunability of the reaction conditions. nih.gov Microwave-assisted Buchwald-Hartwig reactions have also been shown to dramatically reduce reaction times from hours to minutes while achieving excellent yields. nih.gov Therefore, the coupling of 2-bromo-3-fluorobenzoic acid or 2-chloro-3-fluorobenzoic acid with cyclopropylamine via a Buchwald-Hartwig protocol represents a state-of-the-art approach to the final product.

Direct Amination Approaches to Incorporate the Cyclopropyl (B3062369) Group

Direct amination strategies focus on the formation of the crucial C-N bond in a single step, typically through transition-metal-catalyzed cross-coupling reactions. These methods are highly valued for their atom economy and potential for streamlined synthesis. The two most prominent methods for the direct cyclopropylamination of a suitably substituted fluorobenzoic acid derivative are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. google.comchemrxiv.org The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, a common precursor would be a 2-halo-3-fluorobenzoic acid, such as 2-bromo-3-fluorobenzoic acid.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. chemrxiv.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps. researchgate.net A recent study has highlighted a novel palladium-catalyzed protocol for the monoarylation of cyclopropylamine using a sterically demanding and electron-rich ylide-functionalized phosphine (YPhos), enabling the efficient coupling of various (hetero)aryl chlorides at room temperature. chemrxiv.org

Ullmann Condensation: The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds. wikipedia.org It typically requires harsher reaction conditions, including high temperatures (often above 150 °C) and polar aprotic solvents like DMF, NMP, or DMSO, compared to the Buchwald-Hartwig reaction. wikipedia.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst (often Cu(I) salts like CuI) and a base. wikipedia.orgbyjus.com

For the synthesis of this compound, a 2-halo-3-fluorobenzoic acid would be reacted with cyclopropylamine. The mechanism is believed to involve the formation of a copper(I)-amido species, which then undergoes nucleophilic aromatic substitution with the aryl halide. wikipedia.org While effective, the high temperatures can sometimes lead to side reactions and lower yields.

Table 1: Comparison of Direct Amination Methodologies

| Methodology | Catalyst System | Typical Halide Precursor | General Reaction Conditions | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) + Phosphine Ligand (e.g., BINAP, XPhos, YPhos) + Base (e.g., NaOtBu, K2CO3) | 2-Bromo-3-fluorobenzoic acid or 2-Iodo-3-fluorobenzoic acid | Milder temperatures (often room temperature to 120 °C), various solvents (e.g., Toluene, Dioxane) | High functional group tolerance, milder conditions, generally higher yields | Cost of palladium and specialized ligands, sensitivity to air and moisture |

| Ullmann Condensation | Copper Catalyst (e.g., CuI, CuO) + (optional) Ligand (e.g., phenanthroline) + Base (e.g., K2CO3, Cs2CO3) | 2-Chloro-3-fluorobenzoic acid or 2-Bromo-3-fluorobenzoic acid | Higher temperatures (>150 °C), polar aprotic solvents (e.g., DMF, NMP) | Lower cost catalyst, effective for less reactive chlorides | Harsh reaction conditions, potential for lower yields and side reactions |

Multistep Synthetic Pathways to this compound

A common stepwise approach involves the initial synthesis of a key intermediate, 2-amino-3-fluorobenzoic acid, followed by the introduction of the cyclopropyl group. One established method for preparing 2-amino-3-fluorobenzoic acid begins with the nitration of a suitable fluorotoluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine.

An alternative and often high-yielding synthesis of 2-amino-3-fluorobenzoic acid starts from 2-fluoroaniline. This is first converted to N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized in concentrated sulfuric acid to form 7-fluoroisatin. The final step involves the oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions to yield 2-amino-3-fluorobenzoic acid.

Once 2-amino-3-fluorobenzoic acid is obtained, the cyclopropyl group can be introduced. This can be achieved through methods such as reductive amination with cyclopropanecarboxaldehyde (B31225) or by alkylation with a cyclopropyl halide or tosylate, although the latter can be challenging due to the potential for N- and O-alkylation and the need for protecting groups.

Convergent syntheses involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a protected 2-amino-3-fluorobenzaldehyde (B155958) or a related electrophile, and a separate synthesis of a cyclopropyl nucleophile.

For instance, a protected 2-amino-3-fluorobenzaldehyde could be reacted with a cyclopropyl Grignard reagent or a cyclopropyl lithium species. Subsequent oxidation of the resulting secondary alcohol to a ketone, followed by deprotection and potential rearrangement, or direct oxidation of the aldehyde to a carboxylic acid followed by coupling, could lead to the final product. However, these routes are often more complex and may require extensive protecting group chemistry.

Methodological Considerations in Synthesis: Reaction Conditions and Yield Optimization

The successful synthesis of this compound, regardless of the chosen pathway, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity.

For Buchwald-Hartwig aminations , key variables to consider include:

Catalyst and Ligand Choice: The nature of the phosphine ligand is paramount. Bulky, electron-rich ligands are generally preferred. The catalyst loading is typically in the range of 1-5 mol %.

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly employed.

Temperature: Reactions can often be run at moderate temperatures (80-120 °C), and in some cases, even at room temperature, which can help to minimize side reactions. chemrxiv.org

For Ullmann condensations , optimization typically focuses on:

Catalyst: Copper(I) iodide is a common choice, though copper(0) and other copper salts can also be used. The use of a ligand, such as phenanthroline or a diamine, can sometimes allow for lower reaction temperatures. wikipedia.org

Base: Inorganic bases like potassium carbonate or cesium carbonate are frequently used to neutralize the hydrogen halide formed during the reaction.

Temperature: High temperatures (150-220 °C) are often necessary, which can be a significant drawback. wikipedia.org

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene (B124822) are required to reach the necessary temperatures. wikipedia.org

Chemical Reactivity and Derivatization of 2 Cyclopropylamino 3 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for derivatization, primarily through reactions that target the acidic proton and the carbonyl group.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. googleapis.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For substrates that may be sensitive to strong acids, alternative methods like using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Amidation: The carboxylic acid can be readily converted to a primary, secondary, or tertiary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a suitable amine to form the amide bond. preprints.org Direct amidation of the carboxylic acid with an amine is also possible, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which are commonly used in peptide synthesis. preprints.org

Table 1: Representative Esterification and Amidation Reactions of Benzoic Acid Derivatives This table presents examples of esterification and amidation reactions on benzoic acid derivatives, which are analogous to the expected reactivity of 2-(cyclopropylamino)-3-fluorobenzoic acid.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| p-Nitrobenzoic acid | Ethanol, H2SO4, reflux | Ethyl p-nitrobenzoate | 84.2% | googleapis.com |

| 2-Azidobenzoic acid | (COCl)2, DMF (cat.), CH2Cl2; then pent-4-en-1-amine | 2-Azido-N-(pent-4-en-1-yl)benzamide | Not specified | |

| 4-Fluorobenzoic acid | Thionyl chloride; then hydrazine (B178648) hydrate | 4-Fluorobenzoic acid hydrazide | 80% | researchgate.net |

Reductions and Oxidations

Reductions: The carboxylic acid group is generally resistant to reduction under mild conditions. However, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that such strong reducing agents may also affect other functional groups in the molecule. Borane-THF complex (BH3-THF) is another effective reagent for the reduction of carboxylic acids to alcohols and is often more selective than LiAlH4.

Oxidations: The benzene (B151609) ring of benzoic acid derivatives can undergo oxidative degradation under harsh conditions, but the carboxylic acid group itself is already in a high oxidation state and is generally not susceptible to further oxidation.

Transformations at the Secondary Amine Functionality

The secondary amine group, being a nucleophile, is a prime site for various functionalization reactions.

Acylation and Sulfonylation Reactions

Acylation: The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of N-acyl derivatives.

Sulfonylation: Similarly, the amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding sulfonamide.

Table 2: Representative Acylation and Sulfonylation Reactions of Amines This table provides examples of acylation and sulfonylation reactions that are applicable to the secondary amine of this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Aniline (B41778) | Acetic anhydride, pyridine | Acetanilide | High | General Knowledge |

| Aniline | p-Toluenesulfonyl chloride, pyridine | N-Phenyl-p-toluenesulfonamide | High | General Knowledge |

Alkylation and Reductive Amination

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. The reactivity of the alkyl halide and the reaction conditions need to be carefully controlled to achieve mono-alkylation.

Reductive Amination: A more controlled method for introducing an alkyl group is reductive amination. This involves the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN).

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless there are strong electron-withdrawing groups positioned ortho or para to it. In this compound, the carboxylic acid and the amino group have competing electronic effects on the ring. The carboxylic acid group is electron-withdrawing, which can activate the ring towards nucleophilic attack, while the amino group is electron-donating, which deactivates it.

The position of the fluorine atom at C3 is meta to the carboxylic acid group and ortho to the amino group. Nucleophilic aromatic substitution of fluorine is more likely to occur if the ring is further activated by additional electron-withdrawing groups. Under specific conditions, often requiring strong nucleophiles and high temperatures, the fluorine atom could potentially be displaced by nucleophiles such as alkoxides, thiolates, or amines. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, which can facilitate the substitution reaction compared to other halogens under certain conditions. stackexchange.com

Cycloaddition Reactions and Heterocyclic Annulations Utilizing this compound Derivatives

Derivatives of this compound are key intermediates in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions are fundamental in constructing the core structures of many synthetic compounds with significant biological activity.

The synthesis of quinolone and fluoroquinolone scaffolds is a prominent application of anthranilic acid derivatives. These compounds are of significant interest due to their well-established antibacterial properties. baranlab.org The general strategies for constructing the quinolone core often involve the cyclization of an appropriately substituted aniline derivative.

One of the classical methods for quinolone synthesis is the Gould-Jacobs reaction . wikipedia.org This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be further modified. wikipedia.orgablelab.eu For this compound, the amino group would react with EMME, and subsequent intramolecular cyclization would lead to the formation of the quinolone ring. The reaction is generally effective for anilines, including those with various substituents. wikipedia.org

Another relevant method is the Combes quinoline (B57606) synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org This method is typically used to prepare 2,4-substituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

The Friedländer annulation is another powerful method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including Lewis acids. rsc.org

These classical methods, along with more modern variations, provide pathways to a wide array of substituted quinolones. The specific substitution pattern of this compound, with the cyclopropyl (B3062369) group at the nitrogen and the fluorine atom on the aromatic ring, is a key feature in many modern fluoroquinolone antibiotics.

Table 1: Key Quinolone Synthesis Reactions Applicable to Anthranilic Acid Derivatives

| Reaction Name | Reactants | Key Features | Typical Products |

| Gould-Jacobs Reaction | Aniline derivative + Alkoxymethylenemalonic ester | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylates |

| Combes Synthesis | Aniline derivative + β-Diketone | Acid-catalyzed cyclization | 2,4-Disubstituted quinolines |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + Compound with active methylene group | Acid or base-catalyzed condensation | Substituted quinolines |

The carboxylic acid and amino functionalities of this compound allow for its use in the synthesis of other nitrogen-containing heterocycles beyond quinolones. For instance, anthranilic acid derivatives can be precursors to benzoxazinones . These are typically formed by the reaction of the anthranilic acid with an acyl chloride, followed by cyclization. nih.govnih.gov The resulting benzoxazinone (B8607429) can then serve as a versatile intermediate for the synthesis of other heterocyclic systems, such as quinazolinones, by reacting with various amines. nih.gov

The synthesis of quinazolinones can also be achieved more directly from anthranilic acid and its derivatives through condensation with various reagents. nih.govrsc.orgmdpi.com For example, reaction with an appropriate source of a one-carbon unit can lead to the formation of the quinazolinone core.

While direct synthesis of oxazoles from this compound is not extensively documented, general methods for oxazole (B20620) synthesis from carboxylic acids exist. These often involve the activation of the carboxylic acid followed by reaction with a suitable precursor containing the remaining atoms of the oxazole ring. nih.gov

Table 2: Synthesis of Other Nitrogen-Containing Heterocycles from Anthranilic Acid Derivatives

| Heterocycle | General Synthetic Approach | Key Intermediates/Reagents |

| Benzoxazinones | Acylation of the amino group followed by cyclization | Acyl chlorides, Dehydrating agents |

| Quinazolinones | Condensation with a one-carbon unit or reaction of benzoxazinones with amines | Formamides, Amides, Amines |

| Oxazoles | Activation of carboxylic acid and reaction with a suitable precursor | Activating agents, Isocyanoacetates |

Regioselective Functionalization of the Substituted Aromatic Ring

The aromatic ring of this compound is substituted with an activating amino group and a deactivating but ortho-, para-directing fluorine atom. The regioselectivity of further substitution reactions on this ring is influenced by the electronic and steric effects of these substituents.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be directed by the existing substituents. wikipedia.orgmasterorganicchemistry.com The secondary amine (cyclopropylamino) group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but also directs ortho and para. The carboxylic acid group is a deactivating and meta-directing group. The interplay of these directing effects will determine the position of the incoming electrophile.

A powerful technique for achieving high regioselectivity is directed ortho-metalation (DoM) . baranlab.orgorganic-chemistry.orgwikipedia.org In this reaction, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org For derivatives of this compound, both the amino and the carboxylic acid groups (or their derivatives) could potentially act as directing groups, allowing for functionalization at specific positions on the aromatic ring. The choice of the directing group and the reaction conditions are crucial for controlling the regioselectivity. organic-chemistry.org

Table 3: Regioselective Functionalization Methods

| Reaction Type | Key Principle | Potential Outcome on the Aromatic Ring |

| Electrophilic Aromatic Substitution | Substitution directed by existing activating and deactivating groups. | Introduction of new substituents at positions dictated by the electronic effects of the amino, fluoro, and carboxyl groups. |

| Directed Ortho-Metalation (DoM) | A directing group guides an organolithium reagent to deprotonate the ortho position. | Highly regioselective introduction of a functional group at a position adjacent to the directing group. |

Structural Elucidation and Spectroscopic Characterization of 2 Cyclopropylamino 3 Fluorobenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific experimental NMR data for 2-(Cyclopropylamino)-3-fluorobenzoic acid, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra, as well as two-dimensional NMR (COSY, HSQC, HMBC) data, are not available in the public domain. This information is crucial for the detailed structural assignment and connectivity determination of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

A detailed analysis of the proton NMR spectrum, including the chemical shifts and coupling constants for the aromatic, cyclopropyl (B3062369), and amine protons, cannot be provided without experimental data.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The specific chemical shifts for the carboxylic acid, aromatic, and cyclopropyl carbons are not documented in available literature, preventing a detailed ¹³C NMR analysis.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

While ¹⁹F NMR is a critical technique for characterizing fluorinated organic compounds, the specific chemical shift and coupling constants for the fluorine atom in this compound are not reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Determination

An analysis of 2D NMR spectra to establish the connectivity between protons and carbons within the molecule is not possible without the experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

While predicted mass spectrometry data for the molecular formula C10H10FNO2 is available, experimentally determined high-resolution mass spectrometry data to confirm the precise molecular mass and elemental composition could not be found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Specific experimental IR and UV-Vis spectra for this compound are not available. Therefore, a detailed analysis of the absorption frequencies corresponding to its functional groups (carboxylic acid, amine, aromatic ring) and its electronic transitions cannot be presented.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for elucidating the atomic and molecular structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal unit cell can be determined, providing an unambiguous depiction of the molecule's structure in the solid state.

Analysis of Molecular Conformation and Dihedral Angles

For this compound, key dihedral angles for analysis would include:

The angle describing the orientation of the cyclopropyl group relative to the amino linker and the phenyl ring.

The torsion angle between the plane of the benzoic acid and the plane of the phenyl ring.

The dihedral angle of the carboxylic acid group relative to the phenyl ring.

A data table summarizing these key dihedral angles would be generated from the crystallographic information file (.cif).

Table 1: Hypothetical Key Dihedral Angles for this compound

| Dihedral Angle | Atoms Involved | Angle (°) |

| Phenyl-Amino | C(ar)-C(ar)-N-C(cy) | Data not available |

| Amino-Cyclopropyl | C(ar)-N-C(cy)-C(cy) | Data not available |

| Phenyl-Carboxylic Acid | C(ar)-C(ar)-C(cooh)=O | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and explaining the physical properties of a solid, such as its melting point, solubility, and stability.

A thorough analysis of the crystal structure of this compound would involve the identification and characterization of potential intermolecular interactions, including:

Hydrogen Bonding: The presence of a carboxylic acid group (a strong hydrogen bond donor) and an amino group (a potential hydrogen bond donor), as well as the fluorine atom and oxygen atoms (hydrogen bond acceptors), suggests that hydrogen bonding would play a significant role in the crystal packing. The geometry of these bonds (donor-acceptor distance and angle) would be systematically analyzed.

Halogen Bonding: The fluorine atom on the phenyl ring could potentially participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with neighboring molecules.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| F···H/H···F | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Computational and Theoretical Studies of 2 Cyclopropylamino 3 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For 2-(cyclopropylamino)-3-fluorobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its structural parameters. nih.govorientjchem.org These calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For instance, studies on similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have shown that DFT calculations can predict geometric parameters that are in good agreement with experimental X-ray diffraction data. orientjchem.orgresearchgate.net

Table 1: Representative DFT-Calculated Properties for Benzoic Acid Derivatives

| Property | Typical Calculated Value/Observation | Significance |

| Optimized Geometry | Bond lengths and angles consistent with experimental data. | Provides the most stable three-dimensional structure of the molecule. |

| HOMO Energy | Negative value (e.g., ~ -6 to -7 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Negative or small positive value (e.g., ~ -1 to -2 eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Typically in the range of 4-6 eV for similar compounds. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | Non-zero value, indicating polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

Note: The values in this table are illustrative and based on typical findings for similar aromatic carboxylic acids. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A key aspect is the rotation of the cyclopropylamino group and the carboxylic acid group relative to the benzene (B151609) ring.

The potential energy surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry. libretexts.orgyale.edu By calculating the energy for a series of geometries, a PES can be constructed to identify stable conformers (energy minima) and the energy barriers between them (transition states). libretexts.orgyale.edu For instance, studies on cyclopropylamine (B47189) derivatives have shown that the orientation of the amino group is influenced by stereoelectronic effects, such as hyperconjugative interactions. nih.gov The fluorine substituent on the benzene ring also significantly influences the conformational preferences due to its electronic and steric effects. nih.govresearchgate.net

The potential energy profile for the rotation of the amino group in this compound would likely differ from that of unsubstituted cyclopropylamine due to the steric hindrance and electronic influence of the adjacent fluorine and carboxylic acid groups. nih.gov Similarly, the orientation of the carboxylic acid's hydroxyl group (syn or anti relative to the C=O bond) is a critical conformational feature in benzoic acids, with DFT studies on 2-fluorobenzoic acid showing distinct energy differences between conformers. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often calculated using the output of DFT computations. researchgate.netresearchgate.net For this compound, these parameters can help in understanding its behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated by -E(HOMO).

Electron Affinity (A): Approximated by -E(LUMO).

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Chemical Softness (S): 1/(2η)

Electrophilicity Index (ω): χ²/(2η)

These descriptors provide a quantitative measure of different aspects of reactivity. For example, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. mdpi.com Studies on aminobenzoic acids have utilized these descriptors to understand their chemical behavior and potential as building blocks in synthesis. researchgate.netrsc.orgnih.gov The calculated HOMO-LUMO energy gap is a simple yet effective descriptor, with a smaller gap indicating higher reactivity. researchgate.net For example, a study on a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid showed that the cocrystal had a smaller HOMO-LUMO gap than the individual components, indicating increased reactivity. rsc.org

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Measures the propensity to accept electrons. mdpi.com |

Molecular Docking and Dynamics Simulations of Derivatives in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iqnih.gov This is frequently used to predict the binding mode of a small molecule (ligand) to the active site of a protein. For derivatives of this compound, docking studies can provide insights into their potential interactions with biological targets, focusing on the binding modes and intermolecular forces rather than the ultimate biological effect. nih.govmdpi.com

The process involves placing the ligand in various conformations within the protein's binding pocket and scoring them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. nanobioletters.comnih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on benzoic acid derivatives have been used to understand their binding to enzymes like α-glucosidase and α-amylase, identifying crucial hydrogen bonding and pi-pi interactions with active site residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. mdpi.comnanobioletters.com This can confirm the stability of the binding mode predicted by docking and highlight the flexibility of both the ligand and the protein's active site. nanobioletters.com

In Silico Prediction of Novel Reaction Pathways and Selectivity

Computational methods are increasingly used to predict the feasibility and selectivity of chemical reactions, offering a way to explore novel synthetic routes in silico. For a molecule like this compound, computational chemistry can be used to investigate potential synthetic pathways and predict the regioselectivity or stereoselectivity of key steps.

One approach involves calculating the activation energies for different possible reaction pathways. The pathway with the lower activation energy is predicted to be the kinetically favored one. DFT is a common method for calculating these energy profiles. For example, computational studies have been used to understand the mechanism and selectivity of cyclopropanation reactions. nih.gov

Furthermore, recent advances in machine learning and artificial intelligence have led to the development of retrosynthesis prediction tools. arxiv.org These programs are trained on vast databases of known chemical reactions and can suggest potential disconnections in a target molecule to identify simpler starting materials. arxiv.org While not a direct simulation of a reaction, these tools can propose novel synthetic routes for molecules like this compound that can then be evaluated for feasibility using more rigorous quantum chemical methods or experimental validation.

Applications in Advanced Chemical Synthesis and Drug Discovery Research

2-(Cyclopropylamino)-3-fluorobenzoic Acid as a Key Intermediate for Antimicrobial Agents

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been instrumental in treating a wide array of bacterial infections. The core structure of many potent fluoroquinolones is constructed from this essential building block.

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are responsible for managing the topological state of DNA during replication, transcription, and chromosome segregation. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. nih.gov

This compound provides the fundamental bicyclic heteroaromatic pharmacophore required for this inhibitory activity. nih.gov The synthesis of fluoroquinolones, such as ciprofloxacin and its analogs, often involves the cyclization of intermediates derived from this acid to form the characteristic 4-quinolone-3-carboxylic acid core. This core structure, particularly the keto group at position 4 and the carboxylic acid at position 3, is crucial for binding to the target enzymes. nih.gov Therefore, this compound serves as a foundational scaffold in the generation of this important class of topoisomerase inhibitors.

The N-1 cyclopropyl (B3062369) group is a key feature that significantly enhances the potency of fluoroquinolones against both Gram-negative and Gram-positive bacteria. This substituent is believed to improve the interaction with the DNA gyrase enzyme.

The C-3 carboxylic acid is essential for the antibacterial activity. It, along with the C-4 keto group, forms the pharmacophore that interacts with the bacterial topoisomerase enzymes. nih.govumn.edu

The C-6 fluorine atom dramatically increases the antibacterial potency and broadens the spectrum of activity. This substitution leads to enhanced penetration into bacterial cells and improved inhibition of the target enzymes.

Furthermore, modifications at the C-7 position , which is attached to the core quinolone ring synthesized from the benzoic acid precursor, are critical for modulating the antibacterial spectrum and pharmacokinetic properties. Introducing various cyclic amines, such as piperazine or pyrrolidine derivatives, at this position can significantly impact the activity against specific pathogens, including Pseudomonas aeruginosa and anaerobic bacteria. researchgate.net For example, the introduction of a benzimidazole group at the C-7 position has shown promising activity against S. aureus. umn.edu

Table 1: Influence of Structural Modifications on Fluoroquinolone Activity

| Structural Position | Moiety Derived From Precursor | Common Substituent | Impact on Activity |

|---|---|---|---|

| N-1 | Cyclopropylamine (B47189) | Cyclopropyl | Enhances overall potency |

| C-3 | Benzoic Acid | Carboxylic Acid | Essential for enzyme binding |

| C-6 | Fluorinated Benzene (B151609) Ring | Fluorine | Increases potency and spectrum |

| C-7 | Quinolone Core | Various Amines | Modulates spectrum and pharmacokinetics |

Development of Other Bioactive Molecules Utilizing the this compound Moiety

Beyond its established role in antimicrobials, the structural motifs present in this compound have been explored in the design of other classes of therapeutic agents.

The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and tissue injury, making it an attractive target for the development of novel analgesics and anti-inflammatory drugs. youtube.com Medicinal chemistry efforts have focused on identifying non-peptide antagonists for this receptor. Research in this area has shown that cyclopropylamino acid amides can serve as effective pharmacophoric replacements for other chemical groups in the design of potent and bioavailable bradykinin B1 receptor antagonists. nih.gov While direct synthesis from this compound is not explicitly detailed in widely available literature, the recognized utility of the cyclopropylamino acid fragment highlights its importance as a key pharmacophoric element in the design of receptor antagonists. nih.gov

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Consequently, inhibitors of RORγt are being pursued as potential treatments for conditions like psoriasis and rheumatoid arthritis. While specific examples detailing the use of this compound as a direct precursor in the synthesis of RORγt inhibitors are not prevalent in published literature, related structural motifs are of interest in the design of these inhibitors. Patent literature discloses various RORγt inhibitors, and the synthesis of complex heterocyclic systems often relies on functionalized benzoic acid derivatives as starting materials.

Exploration as a Versatile Building Block in Complex Molecular Construction

The chemical functionalities of this compound—a nucleophilic secondary amine, an electrophilic carboxylic acid, and a fluorinated aromatic ring amenable to further substitution—make it a highly versatile building block for the synthesis of complex molecules. Aminobenzoic acids, in general, are widely used as starting materials in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. nih.govdntb.gov.ua

The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the cyclopropyl group can impart conformational rigidity and improved potency. These properties make this compound an attractive starting point for combinatorial chemistry and the generation of libraries of novel compounds for drug discovery screening. Its utility extends to the synthesis of various heterocyclic systems and other complex scaffolds, demonstrating its value beyond the realm of fluoroquinolone antibiotics.

Application in Supramolecular Chemistry and Co-crystal Engineering Studies

While specific studies on the supramolecular chemistry and co-crystal engineering of this compound are not extensively documented in publicly available research, the molecular structure of this compound possesses key functional groups that are of significant interest in these fields. The presence of a carboxylic acid group, a secondary amine, and a fluorine substituent provides multiple sites for non-covalent interactions, which are the foundation of supramolecular assembly and the rational design of co-crystals.

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize novel solid-state structures with desired physicochemical properties. nih.govresearchgate.net Co-crystals, which are multi-component crystals held together by non-covalent bonds, are a major focus of this field, particularly in the pharmaceutical industry, as they can improve properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients. nih.govnih.gov

The carboxylic acid moiety in this compound is a robust functional group for forming predictable hydrogen-bonding patterns known as supramolecular synthons. nih.gov Carboxylic acids can form strong, directional hydrogen bonds, often leading to the formation of dimers through a characteristic R²₂(8) graph set motif. nih.govmdpi.com This predictable interaction is a powerful tool in the design of co-crystals. In the context of N-aryl anthranilic acids, which are structurally related to this compound, crystallographic analyses have revealed the formation of distinct supramolecular architectures based on such dimeric structures. nih.govacs.org These studies have shown that substituted N-aryl anthranilic acids can form both trans-anti and trans-syn dimeric arrangements stabilized by centrosymmetric O—H···O hydrogen bonds. nih.govacs.org

Furthermore, the secondary amine group introduces another site for hydrogen bonding, acting as a hydrogen bond donor. This allows for the formation of heterosynthons, where the carboxylic acid of one molecule interacts with a complementary functional group on a different molecule, known as a co-former. nih.gov Common co-formers for carboxylic acids include compounds with pyridine (B92270) or amide functionalities, which can form reliable acid-pyridine or acid-amide heterosynthons. nih.govnih.govmdpi.com The interplay between the carboxylic acid and the secondary amine in this compound could lead to complex and varied supramolecular assemblies.

Given these structural features, this compound is a promising candidate for co-crystal screening studies. By combining it with various co-formers, it would be possible to systematically explore the resulting supramolecular synthons and their impact on the solid-state properties of the material. While specific experimental data for co-crystals of this compound is not available, the table below illustrates common co-formers that are often used with carboxylic acids and the typical supramolecular synthons they form.

| Co-former Functional Group | Example Co-former | Supramolecular Synthon |

| Amide | Nicotinamide | Acid-Amide Heterosynthon |

| Pyridine | Isonicotinamide | Acid-Pyridine Heterosynthon |

| Carboxylic Acid | Benzoic Acid | Acid-Acid Homosynthon |

| Hydroxyl | 4-Hydroxybenzoic Acid | Acid-Hydroxyl Heterosynthon |

The systematic study of co-crystals involving this compound could lead to the discovery of new solid forms with tailored physicochemical characteristics, which is a key objective of co-crystal engineering. researchgate.net

Future Research Directions and Emerging Avenues for 2 Cyclopropylamino 3 Fluorobenzoic Acid

Development of Green Chemistry Approaches for its Synthesis

The current synthesis of N-aryl aminobenzoic acids often relies on methodologies that can be resource-intensive and generate considerable waste. A forward-looking approach necessitates the adoption of green chemistry principles to mitigate environmental impact. Research in this area could focus on several promising strategies:

Biosynthesis and Biocatalysis: The natural occurrence of aminobenzoic acids via the shikimate pathway in microorganisms presents an opportunity for biosynthetic production. mdpi.comgoogle.com Genetically engineered microbes could potentially be developed to produce precursors to 2-(cyclopropylamino)-3-fluorobenzoic acid, thereby reducing reliance on petrochemical feedstocks. google.com

Use of Greener Solvents: A significant advancement would be the replacement of traditional organic solvents with more environmentally benign alternatives. Subcritical water, for instance, has been successfully employed in the synthesis of 3-aminobenzoic acid. mdpi.comresearchgate.net Investigating the feasibility of using water or other green solvents for the synthesis of this compound could drastically improve the sustainability of its production. mdpi.com

Metal-Free Catalysis: The development of metal-free catalytic systems is a cornerstone of green chemistry. For the synthesis of aminobenzoic acids, processes using carbonaceous bio-based materials as catalysts have been explored, offering a sustainable alternative to heavy metal catalysts. mdpi.comresearchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Biosynthesis | Engineering microbial strains to produce aminobenzoic acid precursors. mdpi.comgoogle.com |

| Subcritical Water | Utilizing subcritical water as a green solvent to replace traditional organic solvents. mdpi.comresearchgate.net |

| Metal-Free Catalysis | Employing carbonaceous materials as catalysts to avoid heavy metal contamination. mdpi.comresearchgate.net |

Exploration of Novel Catalytic Reactions for Derivatization

The derivatization of this compound is key to unlocking its full potential in various applications. Future research should explore novel catalytic methods to functionalize this molecule with high efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. This methodology has been successfully applied to the formal [3+2] and [4+2] cycloadditions of N-aryl cyclopropylamines, indicating its potential for derivatizing the cyclopropylamine (B47189) moiety of the target compound. researchgate.net

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions are well-established for the amination of chlorobenzoic acids to form N-aryl anthranilic acid derivatives. researchgate.net Further exploration of copper-based catalysts could lead to efficient methods for creating new carbon-nitrogen and carbon-carbon bonds at the aromatic ring of this compound.

Asymmetric Catalysis: For applications in medicinal chemistry, the stereoselective synthesis of derivatives is often crucial. The development of asymmetric catalytic systems, such as those employing chiral H-bond catalysts in photocycloadditions, could provide access to enantiomerically enriched compounds derived from this compound. rsc.org

| Catalytic Method | Potential Derivatization |

| Photoredox Catalysis | Cycloaddition reactions involving the N-aryl cyclopropylamine moiety. researchgate.net |

| Copper-Catalyzed Cross-Coupling | Amination and other cross-coupling reactions at the aromatic ring. researchgate.net |

| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. rsc.org |

Integration into Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) has become a potent strategy in the development of novel therapeutics. lifechemicals.com The unique physicochemical properties of this compound make it an attractive candidate for integration into FBDD libraries.

Fluorine in FBDD: The presence of a fluorine atom is highly advantageous for FBDD. nih.gov The use of ¹⁹F-NMR spectroscopy allows for sensitive and efficient screening of fragment libraries against biological targets, with no background signals from biological systems. mdpi.comwikipedia.org The fluorine atom in this compound can serve as a valuable probe for binding interactions.

Aminobenzoic Acids as Scaffolds: Aminobenzoic acids and their derivatives are recognized as important building blocks in medicinal chemistry, with demonstrated applications in the development of a wide range of therapeutic agents. nih.govnih.gov The rigid, yet functionalizable, core of this compound makes it a suitable scaffold for target-oriented synthesis.

Cyclopropyl (B3062369) Moiety for Conformational Constraint: The cyclopropyl group introduces a degree of conformational rigidity, which can be beneficial for optimizing binding to a target protein. nih.gov This constrained conformation can lead to improved selectivity and potency of drug candidates.

| Feature of this compound | Relevance to FBDD and Target-Oriented Synthesis |

| Fluorine Atom | Enables use in ¹⁹F-NMR screening and can enhance binding affinity. mdpi.comwikipedia.org |

| Aminobenzoic Acid Core | Serves as a versatile and proven scaffold for medicinal chemistry. nih.govnih.gov |

| Cyclopropyl Group | Provides conformational constraint, potentially improving selectivity and potency. nih.gov |

Advanced Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for its rational application in synthesis.

Radical Cation Intermediates: The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to proceed through an amine radical cation, leading to the selective cleavage of the cyclopropyl group. researchgate.net Similar mechanistic pathways are likely to be involved in other oxidative transformations of this compound.

Photochemical Reaction Pathways: The photochemical cycloaddition reactions of N-aryl cyclopropylamines are proposed to occur via a single electron transfer (SET) process, forming radical intermediates. chemrxiv.orgchemrxiv.org Detailed mechanistic studies, potentially using computational methods, could further elucidate these pathways and enable better control over reaction outcomes.

Influence of Fluorine on Reactivity: The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring and the adjacent amino group. Mechanistic studies should aim to quantify these electronic effects on reaction rates and regioselectivity.

| Reaction Type | Key Mechanistic Feature |

| Oxidative Cleavage | Formation of an amine radical cation. researchgate.net |

| Photochemical Cycloaddition | Single Electron Transfer (SET) pathway. chemrxiv.orgchemrxiv.org |

| Aromatic Substitution | Influence of fluorine's electronic effects on reactivity. |

Potential for Application in Materials Science or Chemical Biology Probes (Hypothetical, based on typical compound applications)

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests hypothetical applications in materials science and as a chemical biology probe.

Fluorinated Materials: Fluorinated compounds are of growing interest in materials science due to their unique properties, including thermal stability and hydrophobicity. acs.orgnih.gov The incorporation of this compound into polymers or other materials could impart desirable characteristics. Fluorinated benzoic acids have also been noted for their stability and use as tracers in geothermal reservoirs. researchgate.net

Chemical Biology Probes: The fluorine atom provides a powerful tool for the development of chemical probes. st-andrews.ac.uk Its low natural abundance and favorable NMR properties allow for sensitive detection in biological systems. acs.orgnih.gov A radiolabeled version of this compound could potentially be developed as a positron emission tomography (PET) tracer for in vivo imaging.

Liquid Crystals and Surface Modifiers: The rigid, aromatic core of the molecule, combined with its functional groups, suggests potential applications in the field of liquid crystals. suniv.ac.in Furthermore, the carboxylic acid group could be used to anchor the molecule to surfaces, creating modified materials with tailored properties such as altered surface tension and viscosity. suniv.ac.in

| Potential Application | Rationale |

| Fluorinated Polymers | Incorporation of fluorine can enhance thermal stability and other material properties. acs.orgnih.gov |

| Chemical Biology Probes | The fluorine atom is a sensitive label for ¹⁹F-NMR and PET imaging. st-andrews.ac.uk |

| Liquid Crystals | The rigid aromatic structure is a common feature of liquid crystal molecules. suniv.ac.in |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Cyclopropylamino)-3-fluorobenzoic acid, and what methodological considerations are crucial for optimizing yield and purity?

- Answer: The synthesis typically involves introducing the cyclopropylamino group via nucleophilic substitution or condensation reactions. For example, cyclopropylamine can react with a halogenated 3-fluorobenzoic acid precursor (e.g., 3-fluoro-2-bromobenzoic acid) under basic conditions. Key considerations include:

- Reagent selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .

- Temperature control: Reactions often require mild heating (40–60°C) to avoid side reactions like hydrolysis of the cyclopropyl group .

- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitoring by TLC or HPLC is recommended .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Answer: A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and fluorinated aromatic protons .

- X-ray crystallography: For unambiguous structural confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and intermolecular interactions .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHFNO) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data or crystallographic refinement for this compound derivatives?

- Answer: Contradictions may arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal twinning. Mitigation strategies include:

- Dynamic NMR studies: To detect conformational exchange in solution .

- Twinning analysis in SHELX: Use TWIN/BASF commands to model twinned datasets and improve refinement accuracy .

- Complementary techniques: Pair X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .

Q. How does the cyclopropylamino group influence the compound’s reactivity in nucleophilic substitution reactions, and how can these effects be experimentally validated?

- Answer: The cyclopropyl group’s ring strain enhances its nucleophilicity compared to linear amines. Experimental validation methods include:

- Kinetic studies: Compare reaction rates with tert-butylamine or aniline analogs in SNAr (nucleophilic aromatic substitution) reactions .

- Computational modeling: Density Functional Theory (DFT) calculations predict transition states and activation energies for substitution pathways .

- Isotopic labeling: Use N-labeled cyclopropylamine to track regioselectivity in substitution reactions .

Q. What are the key considerations for designing enzyme inhibition studies using this compound as a potential inhibitor?

- Answer: Focus on structural and mechanistic compatibility:

- Target selection: Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s aromatic and cyclopropyl motifs .

- Binding assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (K) .

- Co-crystallization: Grow enzyme-inhibitor crystals for X-ray analysis to map interactions (e.g., hydrogen bonds with the carboxylic acid group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.